molecular formula C11H13BN2O3 B6321248 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole CAS No. 2096995-84-3

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole

Cat. No.: B6321248
CAS No.: 2096995-84-3
M. Wt: 232.05 g/mol
InChI Key: DQXCDSKUGPMZHR-UHFFFAOYSA-N
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Description

5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole: is an organic compound that features a benzoxadiazole core substituted with a dioxaborinane group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole typically involves the following steps:

    Formation of the Benzoxadiazole Core: The benzoxadiazole core can be synthesized through the cyclization of o-phenylenediamine with nitrous acid, forming 2,1,3-benzoxadiazole.

    Introduction of the Dioxaborinane Group: The dioxaborinane group is introduced via a reaction between the benzoxadiazole and a boronic ester, such as 5,5-dimethyl-1,3,2-dioxaborinane, under suitable conditions.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, continuous flow reactors, and stringent purification processes to meet industrial standards.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the boron center, leading to the formation of boronic acids or borates.

    Reduction: Reduction reactions can target the benzoxadiazole core, potentially reducing the nitrogen-oxygen bond.

    Substitution: The compound can participate in substitution reactions, where the dioxaborinane group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halides or organometallic compounds can facilitate substitution reactions.

Major Products

    Oxidation: Boronic acids or borates.

    Reduction: Reduced benzoxadiazole derivatives.

    Substitution: Various substituted benzoxadiazole derivatives depending on the reagents used.

Scientific Research Applications

Chemistry

In organic synthesis, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is used as a building block for the synthesis of more complex molecules

Biology

The compound’s potential biological activity is of interest in medicinal chemistry. It can be used as a probe to study enzyme interactions or as a precursor for the synthesis of biologically active molecules.

Medicine

In medicinal research, derivatives of this compound are explored for their potential therapeutic properties, including anti-cancer and anti-inflammatory activities.

Industry

In the materials science industry, this compound is investigated for its potential use in the development of new materials, such as polymers and electronic devices, due to its unique electronic properties.

Mechanism of Action

The mechanism by which 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole exerts its effects involves interactions with molecular targets such as enzymes or receptors. The boron atom in the dioxaborinane group can form reversible covalent bonds with nucleophilic sites in proteins, influencing their activity. The benzoxadiazole core can interact with aromatic residues in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • 5,5-Dimethyl-2-phenyl-1,3,2-dioxaborinane
  • 3-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)pyridine
  • Ethyl 2-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoate

Uniqueness

Compared to similar compounds, 5-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole is unique due to the presence of both the benzoxadiazole core and the dioxaborinane group. This combination imparts distinct electronic properties and reactivity, making it particularly valuable in applications requiring specific interactions with biological targets or in materials science for the development of advanced materials.

Properties

IUPAC Name

5-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)-2,1,3-benzoxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13BN2O3/c1-11(2)6-15-12(16-7-11)8-3-4-9-10(5-8)14-17-13-9/h3-5H,6-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DQXCDSKUGPMZHR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CC3=NON=C3C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13BN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.05 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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